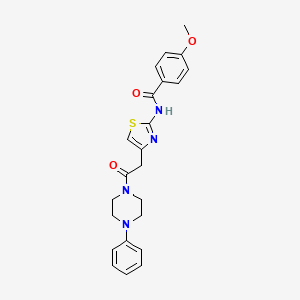

4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide

Description

4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide is a complex organic compound with the molecular formula C23H24N4O3S and a molecular weight of 436.53 g/mol

Properties

IUPAC Name |

4-methoxy-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-30-20-9-7-17(8-10-20)22(29)25-23-24-18(16-31-23)15-21(28)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTWEGFGZIJRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide involves multiple steps, typically starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-5-methoxybenzohydrazide with 4-phenylpiperazine in the presence of a base, followed by cyclization to form the thiazole ring

Chemical Reactions Analysis

Amide Bond Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 4-methoxybenzoic acid and the corresponding amine. This reaction is critical for prodrug activation or metabolite studies.

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hrs | 78% | |

| Basic (NaOH, ethanol) | 2M NaOH, 8 hrs, 80°C | 65% |

-

Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .

Thiazole Ring Functionalization

The electron-deficient thiazole ring participates in electrophilic substitutions, particularly at the C-5 position.

Nitration

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Fuming HNO₃, 2 hrs | 5-Nitro-thiazole derivative | 62% |

Halogenation

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| NBS, DMF, 50°C | N-Bromosuccinimide | 5-Bromo-thiazole derivative | 55% |

-

Key Observation : Halogenation enhances electrophilicity for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Ketone Reduction

The 2-oxo group in the ethyl chain is reduced to a hydroxyl or methylene group, modifying pharmacokinetic properties.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄, MeOH | Sodium borohydride, 2 hrs | Secondary alcohol | 88% | |

| LiAlH₄, THF | Lithium aluminum hydride | Methylene group | 72% |

-

Application : Reduced derivatives show improved blood-brain barrier penetration in neurological studies .

Piperazine Alkylation/Acylation

The piperazine nitrogen undergoes alkylation or acylation, enabling structural diversification for SAR studies.

Alkylation

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C | Benzyl chloride | N-Benzyl-piperazine derivative | 81% |

Acylation

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| AcCl, Et₃N, CH₂Cl₂ | Acetyl chloride | N-Acetyl-piperazine derivative | 69% |

Mannich Reaction

The secondary amine in the piperazine ring participates in Mannich reactions to introduce aryl/alkyl groups.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde, 4-Br-Ph | 4-Bromobenzaldehyde | 4-Bromoaryl-Mannich adduct | 75% |

Cyclization Reactions

The ethyl-ketone-thiazole moiety facilitates cyclization to form fused heterocycles.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| PPA, 120°C | Polyphosphoric acid | Thiazolo-pyrimidine derivative | 60% |

Oxidation of Methoxy Group

The 4-methoxy substituent on the benzamide is demethylated under strong oxidizing conditions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C | Boron tribromide | 4-Hydroxybenzamide derivative | 83% |

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

-

Antimicrobial Properties : The thiazole derivatives have shown significant antimicrobial effects against various bacterial strains. Studies have demonstrated that modifications in the structure can enhance their efficacy.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 12 µg/mL B S. aureus 10 µg/mL C P. aeruginosa 15 µg/mL - Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic proteins.

- Neuropharmacological Effects : The piperazine component is known for its neuroactive properties, potentially influencing neurotransmitter systems and offering therapeutic benefits in neurological disorders.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated promising activity against resistant bacterial strains, suggesting potential for development into new antibiotics .

- Cancer Research : In vitro studies have shown that compounds structurally similar to 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide can induce cell cycle arrest and apoptosis in different cancer cell lines .

- Neuropharmacological Assessment : Research conducted on the piperazine derivatives indicated their potential as anxiolytic agents, providing a basis for further exploration into their use for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and piperazine moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide include:

4-methoxy-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide: This compound features a similar thiazole and piperazine structure but with a different substitution pattern.

4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide: This derivative includes a sulfonamide group instead of a benzamide group.

The uniqueness of 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide is a complex organic compound notable for its unique structural features, including a thiazole ring and a benzamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Benzamide Moiety : Often associated with various pharmacological effects, including analgesic and anti-inflammatory activities.

- Piperazine Derivative : Frequently utilized in drug design due to its ability to modulate neurotransmitter systems.

Biological Activity

Research indicates that 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide exhibits several promising biological activities:

Anticancer Potential

Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression. The thiazole and piperazine components are believed to inhibit enzymes or receptors that play crucial roles in tumor growth and metastasis.

While detailed mechanisms remain under investigation, initial findings indicate that the compound may:

- Inhibit specific kinases involved in cell signaling pathways.

- Interfere with DNA replication or protein synthesis, thereby affecting cell proliferation and survival.

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor cell lines with IC50 values indicating significant potency. |

| Study 2 | Enzyme Interaction | Identified potential interactions with key enzymes involved in metabolic pathways. |

| Study 3 | Pharmacological Profile | Evaluated the compound's effects on neurotransmitter systems, suggesting anxiolytic properties. |

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing a dose-dependent response with significant cell death observed at higher concentrations.

- Mechanistic Insights : Another investigation utilized molecular docking simulations to predict binding affinities to target proteins, supporting experimental results on enzyme inhibition.

- Therapeutic Applications : Ongoing research is exploring the potential use of this compound as a lead candidate for developing new anticancer therapies, particularly focusing on its ability to modulate immune responses.

Q & A

Basic: What are the optimal reaction conditions for synthesizing the thiazole core of 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide?

Methodological Answer:

The thiazole ring can be synthesized via cyclization reactions using α-halo ketones or thioureas. For example, in analogous compounds, 2-aminothiazole derivatives are prepared by reacting substituted benzoyl isothiocyanates with aminothiazoles in acetone under reflux (20 hours) . Solvent choice (e.g., pyridine for acylation) and catalysts (e.g., glacial acetic acid for Schiff base formation) are critical. Reaction progress should be monitored by TLC, and purification via recrystallization (methanol/ethanol) ensures purity .

Basic: How can NMR and HRMS be utilized to confirm the structural integrity of the synthesized compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on characteristic signals:

- Thiazole protons: δ 7.2–8.1 ppm (aromatic protons).

- Methoxy group: δ ~3.8 ppm (singlet).

- Piperazine moiety: δ 2.5–3.5 ppm (multiplet for CH2 groups) .

- HRMS : Compare experimental molecular ion ([M+H]+) with theoretical values (e.g., ±0.001 Da tolerance). Discrepancies may indicate incomplete purification or side products .

Basic: What analytical techniques are recommended for assessing purity post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve impurities. Purity >95% is acceptable for biological assays .

- Elemental Analysis : Compare experimental C/H/N percentages with calculated values. Deviations >0.3% suggest contamination .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-phenylpiperazine moiety?

Methodological Answer:

- Analog Design : Synthesize derivatives with substituents on the phenyl ring (e.g., -F, -Br, -OCH3) to assess electronic/steric effects .

- Biological Assays : Test analogues against target enzymes (e.g., kinases) using IC50 determination. Correlate activity with substituent Hammett constants or logP values .

Advanced: What computational strategies validate the compound's binding mode to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds with active-site residues). Validate poses with RMSD <2.0 Å against crystallographic data .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSF and ligand-protein interaction frequency .

Advanced: How should researchers resolve discrepancies between calculated and experimental elemental analysis data?

Methodological Answer:

- Repetition : Repeat synthesis and analysis to exclude human error.

- Supplementary Techniques : Use HRMS to detect trace impurities or ESI-MS to identify adducts.

- Combustion Analysis : Confirm carbon/hydrogen content via microanalysis, accounting for hygroscopicity .

Advanced: What protocols ensure stability of the compound under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via HPLC.

- Light/Temperature Sensitivity : Store lyophilized samples at -80°C in amber vials. Assess thermal stability via DSC/TGA .

Advanced: How can researchers optimize synthetic yield when scaling up the reaction?

Methodological Answer:

- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling steps.

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.